5-(N,N-Hexamethylene)amiloride
5-(N,N-Hexamethylene)amiloride
5-(N,N-hexamethylene)amiloride is a member of the class of pyrazines that is amiloride in which the two amino hydrogens at position N-5 are replaced by a hexamethylene moiety, resulting in the formation of an azepane ring. It has a role as a sodium channel blocker, an apoptosis inducer, an antineoplastic agent and an odorant receptor antagonist. It is a member of pyrazines, an organochlorine compound, a member of azepanes, a member of guanidines, an aromatic amine and a monocarboxylic acid amide. It is functionally related to an amiloride.
Brand Name:
Vulcanchem
CAS No.:
1428-95-1
VCID:
VC20938462
InChI:
InChI=1S/C12H18ClN7O/c13-8-10(20-5-3-1-2-4-6-20)18-9(14)7(17-8)11(21)19-12(15)16/h1-6H2,(H2,14,18)(H4,15,16,19,21)
SMILES:
C1CCCN(CC1)C2=NC(=C(N=C2Cl)C(=O)N=C(N)N)N
Molecular Formula:
C12H18ClN7O
Molecular Weight:
311.77 g/mol
5-(N,N-Hexamethylene)amiloride
CAS No.: 1428-95-1
Cat. No.: VC20938462
Molecular Formula: C12H18ClN7O
Molecular Weight: 311.77 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 5-(N,N-hexamethylene)amiloride is a member of the class of pyrazines that is amiloride in which the two amino hydrogens at position N-5 are replaced by a hexamethylene moiety, resulting in the formation of an azepane ring. It has a role as a sodium channel blocker, an apoptosis inducer, an antineoplastic agent and an odorant receptor antagonist. It is a member of pyrazines, an organochlorine compound, a member of azepanes, a member of guanidines, an aromatic amine and a monocarboxylic acid amide. It is functionally related to an amiloride. |
|---|---|
| CAS No. | 1428-95-1 |
| Molecular Formula | C12H18ClN7O |
| Molecular Weight | 311.77 g/mol |
| IUPAC Name | 3-amino-5-(azepan-1-yl)-6-chloro-N-(diaminomethylidene)pyrazine-2-carboxamide |
| Standard InChI | InChI=1S/C12H18ClN7O/c13-8-10(20-5-3-1-2-4-6-20)18-9(14)7(17-8)11(21)19-12(15)16/h1-6H2,(H2,14,18)(H4,15,16,19,21) |
| Standard InChI Key | RQQJJXVETXFINY-UHFFFAOYSA-N |
| SMILES | C1CCCN(CC1)C2=NC(=C(N=C2Cl)C(=O)N=C(N)N)N |
| Canonical SMILES | C1CCCN(CC1)C2=NC(=C(N=C2Cl)C(=O)N=C(N)N)N |
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